(S)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic acid

Peptide Conformation Peptidomimetics Cis-Trans Isomerization

Researchers requiring precise conformational control in peptide synthesis often struggle with cis-trans isomerism. This compound resolves that challenge via 5,5-dimethyl substitution, which imposes a steric lock that stabilizes the cis amide conformation. ● Serves as a direct proline surrogate to study folding kinetics in proteins such as Ribonuclease A. ● Delivers a rigid, chiral scaffold for asymmetric catalyst libraries and Fmoc-SPPS-compatible building blocks. ● Supplied as a white crystalline solid with full analytical documentation to support QC release.

Molecular Formula C12H21NO4
Molecular Weight 243.303
CAS No. 943318-67-0
Cat. No. B582077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic acid
CAS943318-67-0
Molecular FormulaC12H21NO4
Molecular Weight243.303
Structural Identifiers
SMILESCC1(CCC(N1C(=O)OC(C)(C)C)C(=O)O)C
InChIInChI=1S/C12H21NO4/c1-11(2,3)17-10(16)13-8(9(14)15)6-7-12(13,4)5/h8H,6-7H2,1-5H3,(H,14,15)/t8-/m0/s1
InChIKeySFPBDVPSCZYAHV-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic acid (CAS 943318-67-0): Technical Procurement Profile for Chiral Peptide Synthesis


(S)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic acid (CAS 943318-67-0), also known as Boc-5,5-dimethyl-L-proline, is a chirally pure, conformationally constrained proline analogue [1]. It features a pyrrolidine ring with geminal dimethyl substitution at the 5-position, an (S)-configured C2 stereocenter bearing the carboxylic acid, and an N-terminal tert-butoxycarbonyl (Boc) protecting group . This compound is supplied as a crystalline solid with a molecular weight of 243.3 g/mol (C₁₂H₂₁NO₄) and is primarily utilized as a specialized chiral building block for introducing rigid, cis-locked structural elements into peptides and peptidomimetics [1].

Technical Risk Assessment for Generic Substitution of (S)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic acid


The substitution of (S)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic acid with a generic, achiral, or differently configured proline derivative introduces substantial technical risk in research applications. Unlike unsubstituted Boc-proline, the 5,5-dimethyl substitution on the pyrrolidine ring imposes a severe steric constraint that locks the adjacent amide bond into a specific cis conformation, a critical feature for studying or engineering peptide structure and function [1][2]. Furthermore, the established (S) stereochemistry is essential for applications requiring a defined chiral environment, such as in asymmetric catalysis . Substitution with the (R)-enantiomer, the racemic (DL) mixture, or the non-methylated proline analog can lead to altered conformational preferences, loss of stereoselectivity in downstream reactions, and ultimately, a failure to reproduce or achieve the intended research outcome .

Quantitative Performance Evidence for (S)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic acid Against Key Comparators


Conformational Locking: Cis-Amide Bond Preference of 5,5-Dimethylproline vs. Unsubstituted Proline

The defining feature of the 5,5-dimethylproline core in this target compound is its ability to strongly bias the adjacent peptide bond toward the cis conformation. In contrast, peptides containing unsubstituted proline exist in equilibrium between cis and trans isomers. The quantitative difference is substantial: in a model dipeptide (Boc-Phe-Me₂Pro-OMe), the dimethylproline-containing bond is 90% in the cis conformation [1]. This is a stark contrast to proline, which typically exhibits a trans preference in unstructured peptides [1][2].

Peptide Conformation Peptidomimetics Cis-Trans Isomerization

Temperature-Stable Conformational Locking: cis-Conformation Retention in a Protein Context

Beyond a simple dipeptide model, the conformational bias of the 5,5-dimethylproline core is robust in a more complex, biologically relevant sequence. When substituted for Pro93 in a tripeptide fragment (Ac-Tyr-dmP-Asn) of Ribonuclease A, the Tyr-dmP amide bond was found to exist solely (100%) in the cis conformation and remained stable between 6 and 60 °C [1]. In another sequence (Ac-Asn-dmP-Tyr), the cis conformation was dominant, with only a minor trans component increasing from ~10% to ~21% as the temperature was raised from 6 to 80 °C [1]. This demonstrates that the cis-locking effect is maintained under physiologically relevant and elevated temperature conditions.

Protein Folding Thermal Stability Nuclear Magnetic Resonance

Enantiomeric Integrity: Defined (S)-Stereochemistry vs. Racemic Mixture

The compound is supplied as a single, (S)-enantiomer, which is critical for applications requiring stereochemical precision. This is confirmed by vendor-reported specific optical rotation values: [α]²⁰ᴅ = -35 ± 2° (c=1, DMF) and -40 ± 2° (c=1, MeOH) . In contrast, the racemic analog, Boc-DL-5,5-dimethylproline (CAS 900158-99-8), lacks a defined optical rotation and will introduce an equal mixture of both (R) and (S) configurations .

Chiral Synthesis Enantiomeric Purity Asymmetric Catalysis

Synthetic Applicability: Optimized Coupling Conditions for Sterically Hindered Residue

The steric bulk of the 5,5-dimethyl groups significantly hinders acylation of the dmP nitrogen, a known synthetic challenge [1]. Research has identified optimal conditions for incorporating this residue into peptides, providing a practical advantage. A comparative study of coupling reagents for forming the challenging -Tyr(tBu)-dmP- bond found that O-(7-azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HATU) was superior to PyBroP (bromo-tris-pyrrolidino-phosphonium hexafluorophosphate) and TFFH (tetramethylfluoroformamidinium hexafluorophosphate) both in solution and on solid support [1].

Solid-Phase Peptide Synthesis Fragment Condensation Coupling Reagent

Validated Application Scenarios for (S)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic acid in Research and Development


Engineering and Stabilizing cis-Prolyl Peptide Bonds in Bioactive Peptides and Proteins

Based on quantitative evidence, the compound's primary application is as a molecular tool to replace a native proline residue and lock the preceding amide bond into a cis conformation [1]. This is directly applicable in studying the role of cis-trans isomerization in protein folding, function, and disease (e.g., Ribonuclease A) or in engineering more stable and active peptide therapeutics where a cis-conformation is required for target binding [1].

Synthesis of Chirally Pure Peptidomimetics and Conformationally Constrained Libraries

Given its defined (S)-stereochemistry [1] and robust cis-locking ability, the compound serves as a versatile building block for generating libraries of peptidomimetics with predetermined backbone conformations . The Boc protection allows for standard Fmoc-SPPS workflows, making it compatible with automated peptide synthesizers for medium to high-throughput drug discovery campaigns.

Development of Novel Chiral Ligands and Organocatalysts

The rigid, chiral pyrrolidine scaffold of this compound makes it a valuable precursor for the synthesis of chiral ligands for asymmetric catalysis or novel organocatalysts [1]. The defined stereochemistry ensures the final catalyst imparts high enantioselectivity in target reactions, a critical parameter for industrial-scale asymmetric synthesis .

Conformational Analysis and Biophysical Studies of Protein Folding

The compound is a specialized reagent for biophysical research aimed at dissecting the energetic contributions of cis-trans isomerization to protein stability and folding kinetics [1]. By substituting dmP for a native proline, researchers can create a stable, 'locked' analog of a protein's folding intermediate or native state to isolate specific conformational effects .

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